Dimethoxybis(pentafluorophenyl)silane

Übersicht

Beschreibung

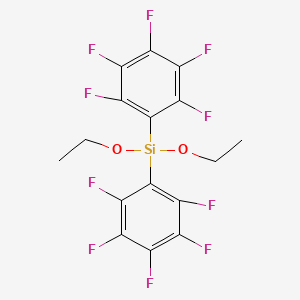

Dimethoxybis(pentafluorophenyl)silane: is an organosilicon compound characterized by the presence of two pentafluorophenyl groups and two ethoxy groups attached to a silicon atom. This compound is known for its unique chemical properties, which make it valuable in various scientific and industrial applications.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of bis(pentafluorophenyl)diethoxysilane typically involves the reaction of pentafluorophenyl lithium with silicon tetrachloride, followed by the addition of ethanol. The reaction is carried out under an inert atmosphere to prevent moisture and oxygen from interfering with the process. The general reaction scheme is as follows:

-

Formation of Pentafluorophenyl Lithium:

C6F5Br+2Li→C6F5Li+LiBr

-

Reaction with Silicon Tetrachloride:

2C6F5Li+SiCl4→(C6F5)2SiCl2+2LiCl

-

Addition of Ethanol:

(C6F5)2SiCl2+2C2H5OH→(C6F5)2Si(OEt)2+2HCl

Industrial Production Methods: Industrial production of bis(pentafluorophenyl)diethoxysilane follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions, including temperature, pressure, and the use of high-purity reagents to ensure the quality and yield of the final product.

Analyse Chemischer Reaktionen

Oxidation Reactions

Dimethoxybis(pentafluorophenyl)silane undergoes oxidation to form silanols under specific conditions. This reaction typically involves the conversion of the methoxy (-OCH₃) groups to hydroxyl (-OH) groups, though detailed mechanisms are not explicitly described in the available literature. Oxidizing agents such as hydrogen peroxide may facilitate this transformation, though direct experimental evidence for this compound is limited.

Hydrolysis and Condensation

The compound reacts with water to undergo hydrolysis , releasing methanol and forming silanol intermediates. These silanols can further condense to form disiloxanes (Si-O-Si bonds) or silsesquioxanes, depending on reaction conditions.

Key Observations :

-

Hydrolysis occurs readily due to the electrophilic nature of the silicon center, stabilized by electron-withdrawing pentafluorophenyl groups.

-

Condensation reactions are catalyzed by acids (e.g., H₂SO₄) or bases (e.g., NaOH) and are first-order with respect to silane concentration .

| Reaction Type | Reagents/Conditions | Products |

|---|---|---|

| Hydrolysis | H₂O (acid/base catalyzed) | Silanols (R₃SiOH) |

| Condensation | Acid/base catalysts | Disiloxanes (R₃Si-O-SiR₃) |

Substitution Reactions

The methoxy groups (-OCH₃) in this compound are reactive and undergo substitution with nucleophiles. This is facilitated by the strong electron-withdrawing effects of the pentafluorophenyl groups, which polarize the Si-O bond .

Examples :

-

Alcoholysis : Reaction with alcohols (ROH) under catalytic conditions (e.g., tris(pentafluorophenyl)borane) forms silyl ethers (R₃SiOR') and methanol .

-

Amine Displacement : Substitution with amines (R'NH₂) yields silyl amines (R₃SiNHR') under appropriate conditions.

Dehydrogenative Silylation

This reaction involves the Si-H bond (if present) reacting with alcohols or other functionalities to form ethers and release H₂. While this compound lacks an Si-H bond, analogous silanes (e.g., hydrosilanes) undergo this process catalyzed by dirhodium tetraacetate or bis(hexafluoroacetylacetonato)copper(II) .

Catalytic Processes

The compound participates in catalytic cycles involving Lewis acids like tris(pentafluorophenyl)borane (B(C₆F₅)₃). These systems enable:

-

Silyl ether formation : Through nucleophilic attack of carbonyl oxygen (e.g., ketones, aldehydes) on activated silicon centers .

-

Reductive coupling : Hydride transfer from silanes to carbonyl substrates, generating silylated products and regenerating catalysts .

Mechanistic Insights :

-

The boron catalyst activates the silane via Lewis acid coordination, enhancing its electrophilicity .

-

Steric effects influence reactivity, with less hindered silanes reacting faster .

Comparisons with Related Compounds

A comparative analysis highlights the unique reactivity of this compound:

| Compound | Key Feature | Typical Reaction Pathway |

|---|---|---|

| Bis(trimethylsilyl)amine | Two trimethylsilyl groups | Silylation of alcohols/amines |

| Tetramethoxysilane | Four methoxy groups | Hydrolysis to silica precursors |

| This compound | Two pentafluorophenyl groups, electron-withdrawing | Substitution, catalytic silylation |

This synthesis draws from catalytic, substitution, and hydrolytic processes documented in peer-reviewed studies , emphasizing the compound’s versatility in organosilicon chemistry.

Wissenschaftliche Forschungsanwendungen

Catalysis

One of the prominent applications of dimethoxybis(pentafluorophenyl)silane is in catalysis. It has been utilized as a reagent in various catalytic processes, particularly in conjunction with Lewis acids like tris(pentafluorophenyl)borane. These systems have demonstrated effectiveness in:

- Reduction Reactions : The compound can act as a stoichiometric reductant, facilitating the reduction of carbonyl compounds and alcohols under mild conditions .

- Silylation Reactions : this compound can be employed to introduce silyl groups into organic molecules, enhancing their stability and reactivity .

Surface Modification

This compound is also used for surface modification in various materials:

- Coatings : It serves as a precursor for creating hydrophobic coatings on surfaces, which are essential in applications requiring water repellency . The incorporation of this silane into polymer matrices improves the durability and performance of coatings.

- Adhesives and Sealants : Its silane functionalities enhance the adhesion properties of sealants and adhesives, particularly in demanding environments like construction and automotive industries .

Advanced Materials

The compound has significant implications in the development of advanced materials:

- Nanocomposites : this compound can be integrated into nanocomposite materials to improve mechanical strength and thermal stability. Its fluorinated nature contributes to lower surface energy, which is beneficial for applications requiring low friction or wear resistance .

- Biomedical Applications : Research indicates potential uses in biomedical fields, particularly in drug delivery systems where controlled release mechanisms are crucial. The compound's ability to modify surfaces at the nanoscale can enhance biocompatibility and reduce immunogenic responses .

Case Study 1: Catalytic Reduction of Carbonyl Compounds

A study demonstrated the use of this compound in the catalytic reduction of carbonyl compounds using tris(pentafluorophenyl)borane as a catalyst. The reaction conditions were optimized for selectivity and yield, showcasing the effectiveness of this silane in synthetic organic chemistry.

Case Study 2: Hydrophobic Coating Development

In another investigation, researchers formulated a hydrophobic coating using this compound. The coating exhibited excellent water repellency and durability under various environmental conditions, making it suitable for outdoor applications.

Wirkmechanismus

The mechanism of action of bis(pentafluorophenyl)diethoxysilane is primarily based on its ability to act as a Lewis acid. The silicon atom, being electron-deficient, can coordinate with electron-rich species, facilitating various chemical transformations. The pentafluorophenyl groups enhance the electron-withdrawing nature of the silicon atom, increasing its reactivity.

Molecular Targets and Pathways:

Lewis Acid Catalysis: Activation of substrates through coordination with the silicon atom.

Cross-Coupling Reactions: Formation of carbon-silicon bonds via palladium-catalyzed mechanisms.

Vergleich Mit ähnlichen Verbindungen

Bis(pentafluorophenyl)borane: Similar in structure but contains boron instead of silicon.

Tris(pentafluorophenyl)borane: Contains three pentafluorophenyl groups attached to boron.

Pentafluorophenylsilane: Contains a single pentafluorophenyl group attached to silicon.

Uniqueness:

- Dimethoxybis(pentafluorophenyl)silane is unique due to the presence of two pentafluorophenyl groups and two ethoxy groups, providing a balance of reactivity and stability.

- The compound’s ability to undergo a variety of chemical reactions makes it versatile for different applications in research and industry.

Eigenschaften

Molekularformel |

C16H10F10O2Si |

|---|---|

Molekulargewicht |

452.32 g/mol |

IUPAC-Name |

diethoxy-bis(2,3,4,5,6-pentafluorophenyl)silane |

InChI |

InChI=1S/C16H10F10O2Si/c1-3-27-29(28-4-2,15-11(23)7(19)5(17)8(20)12(15)24)16-13(25)9(21)6(18)10(22)14(16)26/h3-4H2,1-2H3 |

InChI-Schlüssel |

XJYMDGOGWVHLFW-UHFFFAOYSA-N |

Kanonische SMILES |

CCO[Si](C1=C(C(=C(C(=C1F)F)F)F)F)(C2=C(C(=C(C(=C2F)F)F)F)F)OCC |

Herkunft des Produkts |

United States |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.